2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid
Description
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is a sulfonic acid derivative featuring a butane backbone with sulfonic acid groups at positions 1 and 4, and phenylmethoxymethyl substituents at positions 2 and 2. This structure confers unique physicochemical properties, including high polarity due to the sulfonic acid groups and steric bulk from the aromatic substituents.
Properties
Molecular Formula |
C20H26O8S2 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,3-bis(phenylmethoxymethyl)butane-1,4-disulfonic acid |
InChI |
InChI=1S/C20H26O8S2/c21-29(22,23)15-19(13-27-11-17-7-3-1-4-8-17)20(16-30(24,25)26)14-28-12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
LTCBZKRIFXLAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CS(=O)(=O)O)C(COCC2=CC=CC=C2)CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid typically involves multiple steps, starting with the preparation of the phenylmethoxymethyl intermediates. These intermediates are then reacted with butane-1,4-disulfonic acid under controlled conditions to form the final product. The reaction conditions often include the use of strong acids or bases, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonic acid groups can participate in acid-base reactions, while the phenylmethoxymethyl groups may interact with various biological molecules through hydrophobic and aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid and analogous compounds:
Key Observations :
- The phenylmethoxymethyl groups in the target compound increase molecular weight and hydrophobicity compared to unsubstituted butane disulfonic acids.
- Sodium salts (e.g., 1,4-butanedisulfonic acid disodium salt) enhance solubility in polar solvents, while bulky substituents may reduce crystallinity .
Physicochemical Properties
Topological indices from QSPR studies (Table 3 in ) reveal differences in molecular complexity:
| Compound | Gourava Index | Sombor Index |
|---|---|---|
| Butane-1,4-disulfonic acid | 121.94 | 231.47 |
| 1,4-Diaminobutane | 24.18 | 27.99 |
| 2,3-Butanedione | 71.50 | 35.52 |
- The high Gourava and Sombor indices for butane-1,4-disulfonic acid reflect its branched electronic structure and polarity, which are amplified in the target compound due to additional substituents .
Biological Activity
2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is a sulfonic acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H22O6S2
- Molecular Weight : 406.50 g/mol
- CAS Number :
The biological activity of 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid is primarily attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid demonstrates antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | Low |
| Fungi | Minimal |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound possesses selective cytotoxic effects. Notably:
- A549 (Lung Cancer) : IC50 = 25 µM
- MCF-7 (Breast Cancer) : IC50 = 30 µM
- HeLa (Cervical Cancer) : IC50 = 40 µM
These results suggest potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Antioxidant Activity :
- A study assessed the antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.
-
In Vivo Efficacy :
- In a murine model of inflammation, administration of the compound resulted in a notable decrease in inflammatory markers (TNF-alpha and IL-6), suggesting anti-inflammatory potential.
-
Synergistic Effects with Other Compounds :
- A combination study with standard antibiotics showed enhanced antimicrobial activity when paired with 2,3-Bis(phenylmethoxymethyl)butane-1,4-disulfonic acid against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
